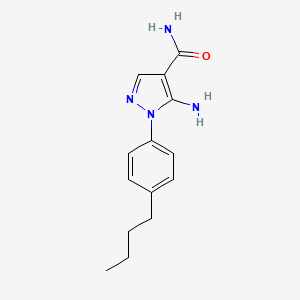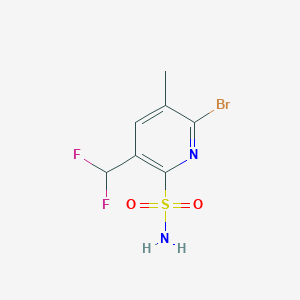
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-((2-Bromo-4,5-diméthylphénoxy)méthyl)-1,3,4-oxadiazol-2-amine est un composé organique synthétique appartenant à la classe des oxadiazoles. Ce composé se caractérise par la présence d’un groupe diméthylphénoxy bromé attaché à un cycle oxadiazole, qui est en outre lié à un groupe amine. La structure unique de ce composé le rend intéressant dans divers domaines de la recherche scientifique et des applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-((2-Bromo-4,5-diméthylphénoxy)méthyl)-1,3,4-oxadiazol-2-amine implique généralement plusieurs étapes :
Préparation des matières premières : La synthèse commence par la préparation du 2-bromo-4,5-diméthylphénol, qui est ensuite converti en acide 2-bromo-4,5-diméthylphénoxyacétique.
Formation du cycle oxadiazole : Le dérivé d’acide phénoxyacétique est ensuite mis à réagir avec l’hydrate d’hydrazine pour former l’hydrazide correspondant. Cette hydrazide subit une cyclisation avec le sulfure de carbone et l’hydroxyde de potassium pour former le cycle oxadiazole.
Formation du produit final : L’intermédiaire oxadiazole est ensuite mis à réagir avec le formaldéhyde et le chlorure d’ammonium pour introduire le groupe amine, ce qui conduit à la formation de la 5-((2-Bromo-4,5-diméthylphénoxy)méthyl)-1,3,4-oxadiazol-2-amine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela comprend l’utilisation de catalyseurs avancés, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 5-((2-Bromo-4,5-diméthylphénoxy)méthyl)-1,3,4-oxadiazol-2-amine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome dans le groupe phénoxy peut être substitué par d’autres nucléophiles.
Oxydation et réduction : Le cycle oxadiazole peut participer à des réactions d’oxydoréduction dans des conditions spécifiques.
Réactions de condensation : Le groupe amine peut réagir avec les aldéhydes et les cétones pour former des bases de Schiff.
Réactifs et conditions courantes
Substitution : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour la substitution nucléophile.
Oxydation : Des oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits
Substitution : Les produits comprennent des dérivés avec différents substituants remplaçant l’atome de brome.
Oxydation : Les produits oxydés peuvent inclure des dérivés d’oxadiazole avec des propriétés électroniques modifiées.
Réduction : Les produits réduits peuvent impliquer la conversion du cycle oxadiazole en d’autres structures hétérocycliques.
Applications de la recherche scientifique
La 5-((2-Bromo-4,5-diméthylphénoxy)méthyl)-1,3,4-oxadiazol-2-amine a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité.
Applications De Recherche Scientifique
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
Le mécanisme d’action de la 5-((2-Bromo-4,5-diméthylphénoxy)méthyl)-1,3,4-oxadiazol-2-amine implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou des acides nucléiques, ce qui conduit à la modulation des voies biologiques.
Voies impliquées : Il peut influencer les voies liées à la prolifération cellulaire, l’apoptose et la transduction du signal, en fonction du contexte de son application.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Bromo-4,5-diméthylphénol : Un précurseur dans la synthèse du composé cible.
1,4-Dibromo-2,5-diméthylbenzène : Un autre composé aromatique bromé avec une réactivité différente.
Méthyl 2-(2-bromo-4,5-diméthylphénoxy)acétate : Un dérivé ester apparenté utilisé dans des applications de synthèse similaires.
Unicité
La 5-((2-Bromo-4,5-diméthylphénoxy)méthyl)-1,3,4-oxadiazol-2-amine se distingue par sa combinaison unique d’un groupe phénoxy bromé et d’un cycle oxadiazole, ce qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C11H12BrN3O2 |
|---|---|
Poids moléculaire |
298.14 g/mol |
Nom IUPAC |
5-[(2-bromo-4,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12BrN3O2/c1-6-3-8(12)9(4-7(6)2)16-5-10-14-15-11(13)17-10/h3-4H,5H2,1-2H3,(H2,13,15) |
Clé InChI |
UFOBQFTURJCYBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)Br)OCC2=NN=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)

![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)


![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)



![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)



